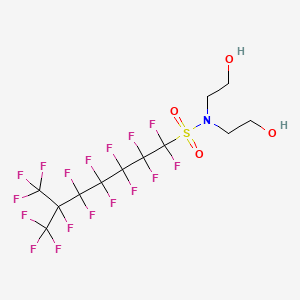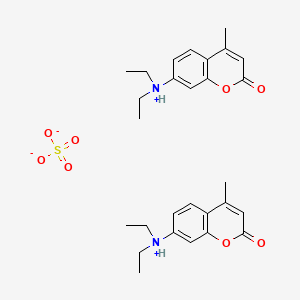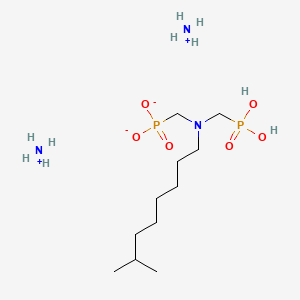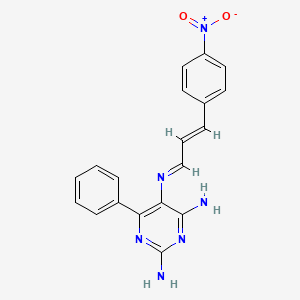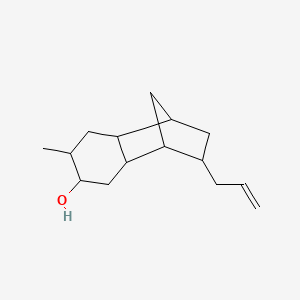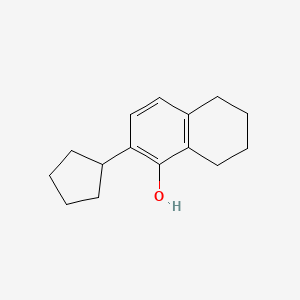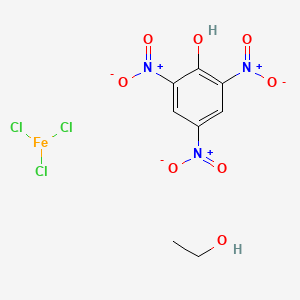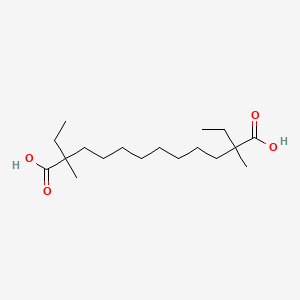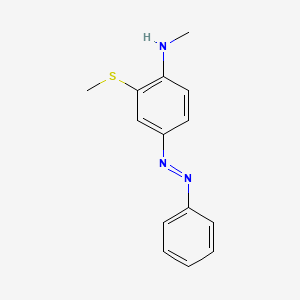
4,4',4''-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate is a complex organic compound with the molecular formula C75H135NO12 and a molecular weight of 1242.9 g/mol. This compound is characterized by its intricate structure, which includes multiple functional groups and a long carbon chain. It is primarily used in specialized chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of nitrilotri(propylene), which is then reacted with hydrogen 2-octadecenylsuccinate under specific conditions to form the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. Quality control measures are implemented at various stages of the production process to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’,4’'-(Nitrilotri(ethylene)) hydrogen 2-octadecenylsuccinate
- 4,4’,4’'-(Nitrilotri(butylene)) hydrogen 2-octadecenylsuccinate
Uniqueness
4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
94247-49-1 |
|---|---|
Molekularformel |
C75H135NO12 |
Molekulargewicht |
1242.9 g/mol |
IUPAC-Name |
4-[(E)-20-[bis[(E)-21-(3-carboxypropanoyloxy)henicos-19-en-2-yl]amino]henicos-2-enoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C75H135NO12/c1-67(55-49-43-37-31-25-19-13-7-4-10-16-22-28-34-40-46-52-64-86-73(83)61-58-70(77)78)76(68(2)56-50-44-38-32-26-20-14-8-5-11-17-23-29-35-41-47-53-65-87-74(84)62-59-71(79)80)69(3)57-51-45-39-33-27-21-15-9-6-12-18-24-30-36-42-48-54-66-88-75(85)63-60-72(81)82/h46-48,52-54,67-69H,4-45,49-51,55-66H2,1-3H3,(H,77,78)(H,79,80)(H,81,82)/b52-46+,53-47+,54-48+ |
InChI-Schlüssel |
YWFKYYWIQJTBLU-IXYBIWAUSA-N |
Isomerische SMILES |
CC(N(C(CCCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O)C)C(CCCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O)C)CCCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O |
Kanonische SMILES |
CC(CCCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O)N(C(C)CCCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O)C(C)CCCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


